Secodihydro-hydramicromelin B
Overview
Description
Secodihydro-hydramicromelin B is a natural product that can be isolated from the plant Equisetum hyemale L It belongs to the class of phenylpropanoids, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Secodihydro-hydramicromelin B can be synthesized through a series of chemical reactions involving the starting material derived from Equisetum hyemale L. The synthetic route typically involves the following steps:
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Characterization: The purified compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and the compound is isolated using similar techniques as described above but on a larger scale. The use of automated chromatography systems and advanced purification methods ensures high yield and purity of the compound.
Chemical Reactions Analysis
Secodihydro-hydramicromelin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Scientific Research Applications
Secodihydro-hydramicromelin B has a wide range of scientific research applications, including:
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Secodihydro-hydramicromelin B involves its interaction with specific molecular targets and pathways. It exerts its effects through the following mechanisms:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: this compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Secodihydro-hydramicromelin B can be compared with other phenylpropanoids, such as:
Caffeic Acid: Known for its antioxidant and anti-inflammatory properties.
Chlorogenic Acid: Exhibits antioxidant, anti-inflammatory, and anticancer activities.
Rosmarinic Acid: Possesses antioxidant, anti-inflammatory, and antimicrobial properties.
Uniqueness: this compound is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to induce apoptosis in cancer cells sets it apart from other phenylpropanoids, making it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
3-[5-(3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl)-2-hydroxy-4-methoxyphenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8/c1-15(21)13(19)12(23-14(15)20)8-5-7(3-4-11(17)18)9(16)6-10(8)22-2/h5-6,12-13,16,19,21H,3-4H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLUQONOBPMVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)C2=C(C=C(C(=C2)CCC(=O)O)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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